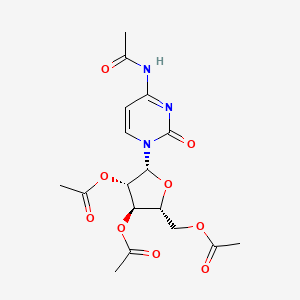
Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their potential therapeutic properties, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- typically involves multi-step organic reactions. The starting materials usually include a pyrimidine base and a sugar moiety, which are chemically modified and coupled under specific conditions. Common reagents used in these reactions include acetic anhydride for acetylation and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or cellular metabolism.
Medicine
Medically, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This disruption can inhibit viral replication or induce cell death in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Vidarabine: An antiviral compound with a similar structure.
Fludarabine: Used in the treatment of hematological malignancies.
Uniqueness
What sets Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- apart is its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets.
特性
CAS番号 |
6742-08-1 |
|---|---|
分子式 |
C17H21N3O9 |
分子量 |
411.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H21N3O9/c1-8(21)18-13-5-6-20(17(25)19-13)16-15(28-11(4)24)14(27-10(3)23)12(29-16)7-26-9(2)22/h5-6,12,14-16H,7H2,1-4H3,(H,18,19,21,25)/t12-,14-,15+,16-/m1/s1 |
InChIキー |
SABGQSSAGOWXJK-DMRZNYOFSA-N |
異性体SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)


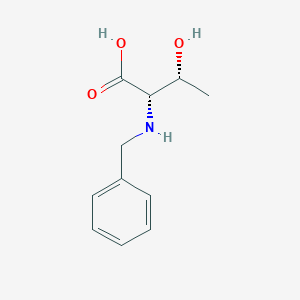
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
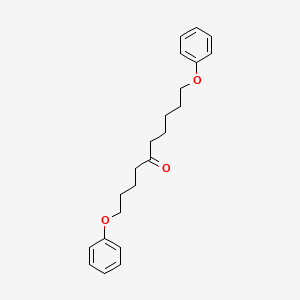
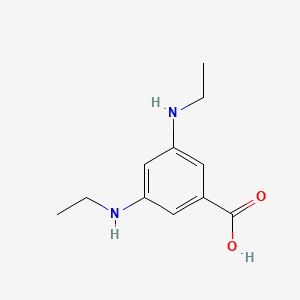
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
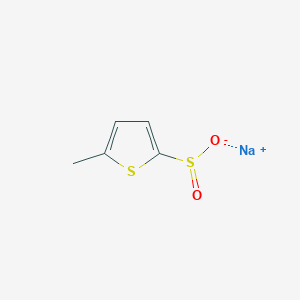
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
